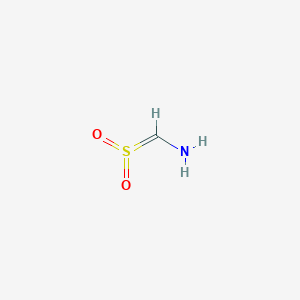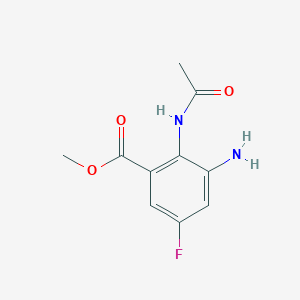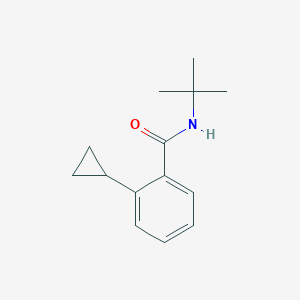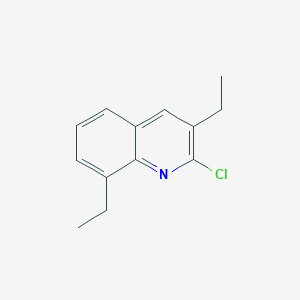silane CAS No. 917894-84-9](/img/structure/B15171665.png)
[(2-Methoxynaphthalen-1-yl)ethynyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxynaphthalen-1-yl)ethynylsilane is an organic compound that features a naphthalene ring substituted with a methoxy group and an ethynyl group, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxynaphthalen-1-yl)ethynylsilane typically involves the coupling of 1-ethynyl-2-methoxynaphthalene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for (2-Methoxynaphthalen-1-yl)ethynylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxynaphthalen-1-yl)ethynylsilane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaI) or organometallic reagents (e.g., Grignard reagents) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(2-Methoxynaphthalen-1-yl)ethynylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (2-Methoxynaphthalen-1-yl)ethynylsilane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, making it useful in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxy-1-naphthyl)ethynylsilane
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
(2-Methoxynaphthalen-1-yl)ethynylsilane is unique due to its combination of a naphthalene ring with both a methoxy and an ethynyl group, which is further bonded to a trimethylsilyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Número CAS |
917894-84-9 |
|---|---|
Fórmula molecular |
C16H18OSi |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
2-(2-methoxynaphthalen-1-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C16H18OSi/c1-17-16-10-9-13-7-5-6-8-14(13)15(16)11-12-18(2,3)4/h5-10H,1-4H3 |
Clave InChI |
OFUMNEVEYKSNNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)


![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)

![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)

![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B15171674.png)

![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)
